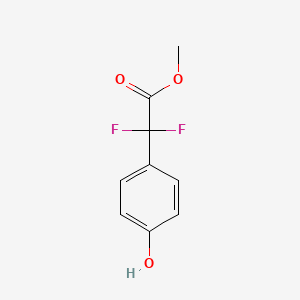![molecular formula C16H23ClN2O B14172713 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the formation of a spirocyclic intermediate, followed by functional group modifications to introduce the phenyl and methanone groups. Industrial production methods often involve optimizing these steps to achieve high yields and purity .
Chemical Reactions Analysis
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atoms, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific proteins or enzymes.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways or inhibition of metabolic processes .
Comparison with Similar Compounds
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride can be compared with other spirocyclic compounds such as:
- 1,4-Diazaspiro[5.5]undecane-3,5-dione
- 1,7-Dioxaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the spirocyclic core with the phenyl and methanone groups in this compound imparts distinct properties that can be advantageous in certain contexts .
Properties
Molecular Formula |
C16H23ClN2O |
|---|---|
Molecular Weight |
294.82 g/mol |
IUPAC Name |
1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-12-9-16(10-13-18)8-4-5-11-17-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
InChI Key |
UTOMVANJUSXHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCN(CC2)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


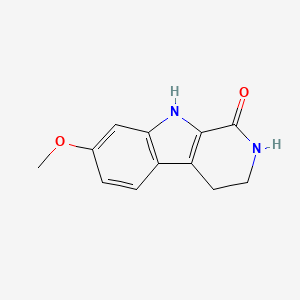
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)
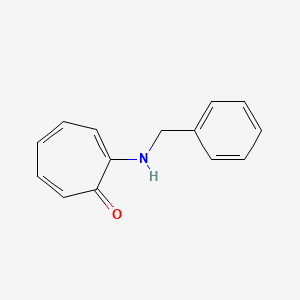
![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)
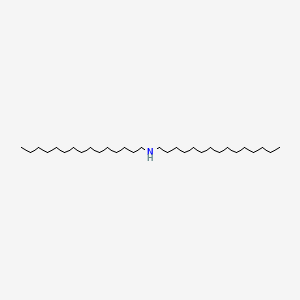
![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)
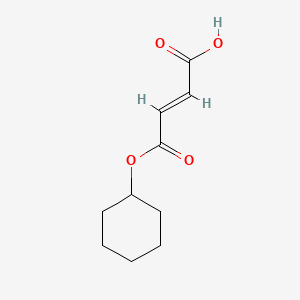
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)
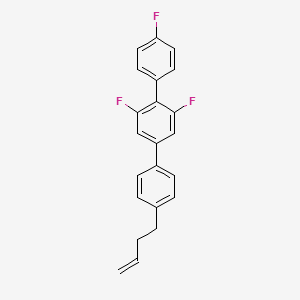
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
